molecular formula C9H14BrN3O B12948636 2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-64-2

2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12948636
CAS No.: 88723-64-2
M. Wt: 260.13 g/mol
InChI Key: MMVFKAXNXOGORP-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone typically involves the bromination of 1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding imidazole N-oxide.

Scientific Research Applications

2-Bromo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Diethylamino)-1H-imidazol-4-yl)ethanone: This compound is similar in structure but lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    2-Chloro-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone:

    2-Iodo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone: The iodine atom provides different reactivity and may lead to unique biological activities.

Uniqueness

2-Bromo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of various derivatives and a potential candidate for diverse scientific research applications.

Properties

CAS No.

88723-64-2

Molecular Formula

C9H14BrN3O

Molecular Weight

260.13 g/mol

IUPAC Name

2-bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C9H14BrN3O/c1-3-13(4-2)9-11-6-7(12-9)8(14)5-10/h6H,3-5H2,1-2H3,(H,11,12)

InChI Key

MMVFKAXNXOGORP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(N1)C(=O)CBr

Origin of Product

United States

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